

A Comprehensive Technical Guide to 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-(BenzylOxy)-1H-indol-3-yl)acetonitrile

Cat. No.: B027840

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

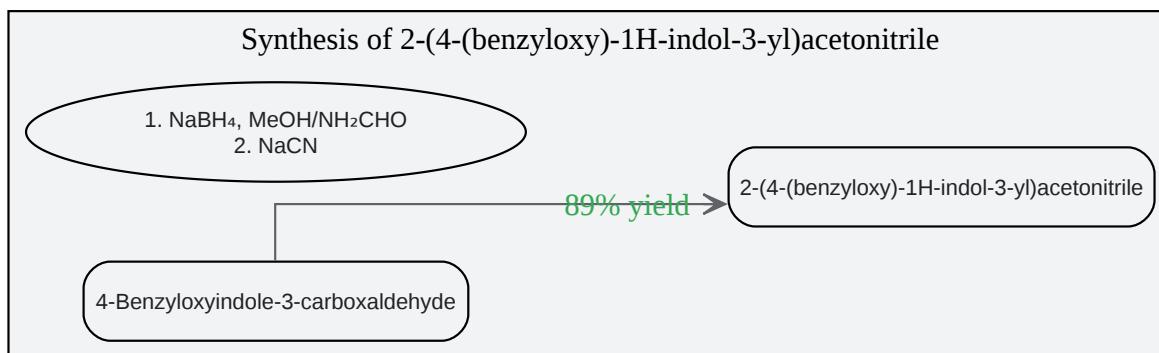
This guide provides an in-depth technical overview of **2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the field of tryptamine-based therapeutics. This document, intended for a scientific audience, delves into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on the causal relationships behind experimental methodologies.

Chemical Identity and Physicochemical Properties

2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile, commonly known as 4-benzyloxyindole-3-acetonitrile, is an aromatic heterocyclic compound belonging to the indole derivative family. The presence of the benzyloxy protecting group at the 4-position of the indole ring is crucial for its role in multi-step syntheses, preventing unwanted side reactions of the hydroxyl group. Its nitrile functionality serves as a versatile precursor for the elaboration of the ethylamine side chain characteristic of many tryptamines.

Table 1: Physicochemical Properties of **2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile**

Property	Value	Source(s)
IUPAC Name	2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile	-
Common Name	4-Benzylindole-3-acetonitrile	[1]
CAS Number	1464-11-5	[1] [2]
Molecular Formula	C ₁₇ H ₁₄ N ₂ O	[1] [2]
Molecular Weight	262.31 g/mol	[1] [2]
Appearance	Light brown solid	[1]
Melting Point	97-100 °C	[1]
Solubility	Soluble in Dichloromethane (DCM), Ethyl Acetate	[1]
Canonical SMILES	C1=CC=C(C=C1)COC2=CC=C3C(=C2)C(=CN3)CC#N	[3]
InChIKey	OCROQGOQZBRSBQ-UHFFFAOYSA-N	[3]


Synthesis and Mechanism

The synthesis of **2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile** can be approached through various routes. A prevalent and efficient method involves the conversion of the corresponding indole-3-carboxaldehyde. This approach is favored for its high yield and operational simplicity.

Synthesis from 4-Benzylindole-3-carboxaldehyde

A robust, one-step conversion of 4-benzylindole-3-carboxaldehyde to **2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile** has been developed, offering an efficient route to this key intermediate. [\[4\]](#) This method circumvents the need for the preparation of a gramine intermediate, which can be challenging for 4-substituted indoles.[\[4\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: One-step synthesis from the corresponding carboxaldehyde.

Mechanistic Insights:

The reaction proceeds through a two-step, one-pot sequence. First, the aldehyde group of 4-benzyloxyindole-3-carboxaldehyde is reduced to the corresponding alcohol by sodium borohydride (NaBH_4) in a mixed solvent system of methanol (MeOH) and formamide (NH_2CHO). The formamide is crucial for achieving high yields. Following the reduction, the introduction of sodium cyanide (NaCN) facilitates a nucleophilic substitution of the hydroxyl group, forming the nitrile. The in situ formation of the alcohol and its subsequent conversion to the nitrile in a single pot enhances the efficiency of this process.

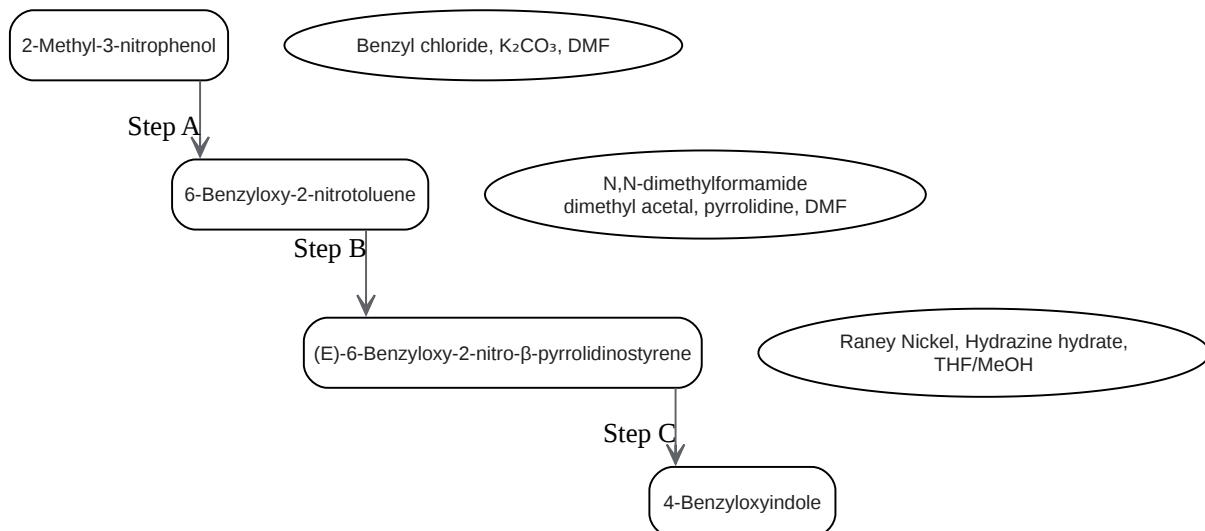
Detailed Experimental Protocol

The following protocol is a representative procedure based on the one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles.^[4]

Materials:

- 4-Benzylindole-3-carboxaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH), anhydrous

- Formamide (NH₂CHO), anhydrous
- Sodium cyanide (NaCN)
- Silica gel for column chromatography
- Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)


Procedure:

- To a solution of 4-benzyloxyindole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide, add sodium borohydride (approx. 1.3 molar equivalents) in portions at room temperature with stirring.
- After the reduction of the aldehyde is complete (monitor by TLC), add sodium cyanide (approx. 10 molar equivalents) to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
- Cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford **2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile**.

Self-Validation: The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC) at each stage. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry, and by its melting point.

Synthesis of the Precursor: 4-Benzylxyindole

For instances where the starting aldehyde is not readily available, the synthesis of the precursor, 4-benzyloxyindole, is a necessary preliminary step. A well-established and reliable procedure for this is documented in Organic Syntheses.[5] This multi-step synthesis starts from 2-methyl-3-nitrophenol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for the precursor, 4-Benzyl-1H-indole.[5]

Applications in Drug Development

2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its primary utility lies in its role as a precursor to 4-substituted tryptamines.

Synthesis of Psilocin and Psilocybin Analogues

A significant application of this compound is in the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine) and its prodrug, psilocybin.[6] Psilocybin is currently under intense investigation for its therapeutic potential in treating various psychiatric disorders, including

depression, anxiety, and addiction.[\[6\]](#) The benzyloxy group serves as a robust protecting group for the 4-hydroxyl functionality of the indole ring, which is sensitive to oxidation.

The synthesis of psilocin from **2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile** typically involves the reduction of the nitrile group to a primary amine, followed by reductive amination to introduce the two methyl groups on the nitrogen atom. Finally, deprotection of the benzyl group yields psilocin.

Intermediate for Other Pharmaceutical Compounds

Beyond its use in the synthesis of psychedelic compounds, **2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile** is a valuable building block for other pharmaceutical agents. It is an intermediate in the synthesis of 4-Hydroxytryptamine Creatinine, a neurotransmitter agonist.[\[1\]](#) This highlights its importance in the development of medications targeting neurological and psychiatric conditions.[\[1\]](#)

Spectroscopic Analysis

Note: Experimentally obtained spectroscopic data for **2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile** is not widely available in public databases. The information below is based on data for structurally related compounds and predicted values. Researchers should obtain their own analytical data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the benzylic protons of the protecting group, the aromatic protons of the benzyl group, and the methylene protons of the acetonitrile side chain. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift.
- ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the indole ring carbons, the benzylic carbon, the aromatic carbons of the benzyl group, the methylene carbon of the acetonitrile side chain, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3400-3300 cm⁻¹), the C≡N stretch of the nitrile group (around 2250 cm⁻¹), and C-

O stretching vibrations from the benzyloxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with a prominent peak corresponding to the loss of the benzyl group being a likely feature.

Safety and Handling

As with all chemical reagents, **2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile** should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Psilocybin & Psilocin - [www.rhodium.ws] [erowid.org]
- 3. PubChemLite - 2-(4-(benzyloxy)-1h-indol-3-yl)acetonitrile (C17H14N2O) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027840#iupac-name-for-4-benzyloxyindole-3-acetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com